

The Role of Succinate in Modulating Immune Cell Activity: A Technical Guide

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Abstract

Once viewed solely as an intermediate in the tricarboxylic acid (TCA) cycle, **succinate** has emerged as a critical signaling molecule and a key modulator of the immune system.[1][2] This metabolite, which can accumulate in the cellular microenvironment during conditions such as hypoxia, inflammation, and metabolic stress, exerts pleiotropic effects on both innate and adaptive immunity.[1][2][3] **Succinate**'s immunomodulatory functions are mediated through two primary mechanisms: intracellularly, by stabilizing the transcription factor Hypoxia-Inducible Factor- 1α (HIF- 1α), and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][2][4] The functional consequences of **succinate** signaling are highly context-dependent, varying with the immune cell type, its activation state, and the surrounding tissue environment, leading to both pro- and anti-inflammatory outcomes.[5][6][7] This guide provides an in-depth technical overview of the mechanisms by which **succinate** influences macrophage, dendritic cell, and T cell activity, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways to inform future research and therapeutic development.

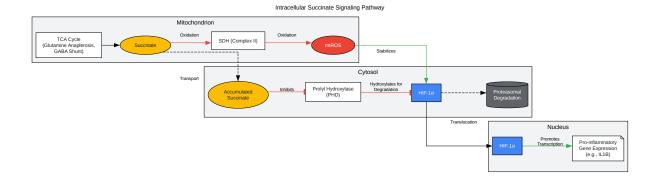
Succinate Signaling Pathways

Succinate modulates immune cell function through distinct intracellular and extracellular pathways.



Intracellular Signaling: HIF-1α Stabilization

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, metabolic reprogramming leads to the accumulation of intracellular **succinate**. [1][8] This accumulation occurs due to factors like increased glutamine-dependent anaplerosis and the GABA shunt.[1][2] Elevated cytosolic **succinate** inhibits the activity of prolyl hydroxylase (PHD) enzymes.[1][2][4] PHDs normally mark the alpha subunit of HIF-1 for proteasomal degradation. By inhibiting PHDs, **succinate** leads to the stabilization and accumulation of HIF-1 α , which can then translocate to the nucleus and drive the transcription of pro-inflammatory genes, most notably IL1B.[1][4][8][9] Furthermore, the oxidation of **succinate** by **succinate** dehydrogenase (SDH) can generate mitochondrial reactive oxygen species (ROS), which can also contribute to HIF-1 α stabilization.[1][2][10]



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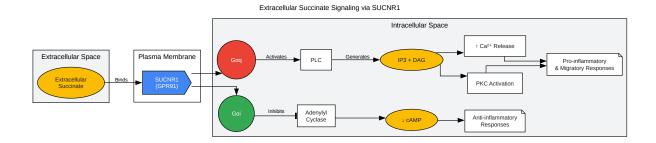
Caption: Intracellular **succinate** stabilizes HIF-1α to drive inflammatory gene expression.



Extracellular Signaling: SUCNR1 Activation

Succinate can be released into the extracellular space where it acts as a signaling molecule by binding to SUCNR1, a G protein-coupled receptor.[4] SUCNR1 activation triggers downstream signaling cascades that are cell-type specific. The receptor couples to both Gq and Gi alpha subunits.[11][12]

- Gq Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is often associated with pro-inflammatory and migratory responses in cells like dendritic cells. [4][9][11]
- Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This pathway has been linked to anti-inflammatory effects in macrophages.[13][14]



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Caption: Extracellular **succinate** activates SUCNR1, leading to divergent downstream signaling.



Succinate's Role in Macrophage Function

Succinate exerts a complex, dual role in macrophage polarization and function, contributing to both pro- and anti-inflammatory phenotypes.

Pro-inflammatory Effects

In classically activated (M1) macrophages stimulated with LPS, intracellular **succinate** accumulation drives IL-1 β production via the HIF-1 α pathway.[1][8][9] This positions **succinate** as a key metabolic signal that amplifies inflammatory responses.

Anti-inflammatory and Context-Dependent Effects

Conversely, several studies demonstrate that **succinate** can also have immunosuppressive effects. Exogenous, cell-permeable **succinate** (diethyl **succinate**) has been shown to suppress the secretion of inflammatory mediators like IL-6, TNF, and nitric oxide (NO) from LPS-stimulated macrophages, a mechanism that can be SUCNR1-independent.[5][15][16] Furthermore, activation of SUCNR1 on macrophages, particularly in the context of adipose tissue, can promote an anti-inflammatory M2-like phenotype and help resolve inflammation.[13] [14] Studies have also shown that macrophages deficient in SUCNR1 exhibit an enhanced inflammatory response, suggesting a tonic anti-inflammatory role for this receptor.[5][15]

Quantitative Data: Succinate's Effect on Macrophage Cytokine Secretion



Cell Type	Stimulus	Succinate Form	Concentr ation	Effect on Cytokine/ Mediator	% Change <i>l</i> Fold Change	Referenc e
BMDMs	LPS (100 ng/mL)	Diethyl succinate	5.0 mM	↓ IL-6 Secretion	~50% reduction	[15]
BMDMs	LPS (100 ng/mL)	Diethyl succinate	5.0 mM	↓ TNF Secretion	~40% reduction	[15]
BMDMs	LPS + IFN- y	Diethyl succinate	5.0 mM	↓ NO Secretion	~60% reduction	[15]
BMDMs	LPS (100 ng/mL)	Diethyl succinate	5.0 mM	↓ II1b mRNA Expression	~75% reduction	[15]
SUCNR1- KO BMDMs	LPS (100 ng/mL)	N/A (Genetic KO)	N/A	↑ IL-6 Secretion	~1.5-fold increase vs WT	[15]
SUCNR1- KO BMDMs	LPS (100 ng/mL)	N/A (Genetic KO)	N/A	↑ TNF Secretion	~1.3-fold increase vs WT	[15]

BMDMs: Bone Marrow-Derived Macrophages

Experimental Protocol: In Vitro Macrophage Stimulation and Analysis

This protocol outlines a general method for assessing the effect of **succinate** on macrophage activation, based on methodologies described in the literature.[15][17]

• Cell Culture:

Isolate bone marrow cells from the femurs and tibias of mice.



- Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).
- Succinate Pre-treatment and Stimulation:
 - Plate mature BMDMs in 24-well plates at a density of 0.5 x 10⁶ cells/well.
 - One hour prior to stimulation, pre-treat cells with a cell-permeable form of succinate (e.g., Diethyl succinate) at a final concentration range of 0.5 mM to 5 mM. Use a vehicle control (e.g., DMSO or PBS).
 - Stimulate macrophages with LPS (100 ng/mL) with or without IFN-γ (10 U/mL) for a specified duration (e.g., 4 hours for mRNA analysis, 24 hours for cytokine secretion).
- · Analysis of Inflammatory Mediators:
 - Cytokine Secretion (ELISA):
 - Collect the cell culture supernatant after 24 hours.
 - Centrifuge to remove cellular debris.
 - Measure the concentration of cytokines (e.g., IL-6, TNF) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
 - Nitric Oxide (NO) Secretion (Griess Assay):
 - Collect supernatant after 24 hours.
 - Use a Griess Reagent System to measure the nitrite concentration, which is a stable product of NO.
 - Gene Expression (qPCR):
 - After 4 hours of stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).



- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., II1b, Tnf, II6) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
- Analysis of Cell Surface Markers (Flow Cytometry):
 - After 24 hours, gently scrape the cells and wash with FACS buffer (PBS with 2% FBS).
 - Stain cells with fluorescently-labeled antibodies against surface markers of activation (e.g., CD86, CD40) for 30 minutes on ice.
 - Wash the cells and analyze them on a flow cytometer.

Succinate's Role in Dendritic Cell (DC) Function

Succinate acts as a pro-inflammatory signal for dendritic cells, enhancing their ability to initiate adaptive immune responses.

DC Maturation, Migration, and Cytokine Production

Immature DCs express high levels of SUCNR1.[1][18] Upon encountering **succinate** in the extracellular environment—a signal of nearby cell stress or necrosis—DCs undergo maturation. [4][18] **Succinate** promotes DC migration to draining lymph nodes, a critical step for antigen presentation to T cells.[4][9][19] Furthermore, **succinate** can act in synergy with Toll-like receptor (TLR) ligands to significantly boost the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3][9][19]

Quantitative Data: Succinate's Effect on Dendritic Cell Cytokine Secretion



Cell Type	Stimulus	Succinate Concentrati on	Effect on Cytokine	Fold Change	Reference
Mouse Mo- DCs	Poly(I:C) (TLR3 ligand)	500 μΜ	↑ IL-1β Secretion	Synergistic increase	[9]
Human Mo- DCs	R-837 (TLR7 ligand)	500 μΜ	† TNF-α Secretion	Synergistic increase	[9]

Mo-DCs: Monocyte-Derived Dendritic Cells

Experimental Protocol: In Vitro DC Maturation and Cytokine Analysis

This protocol describes a method for assessing the synergistic effect of **succinate** and TLR ligands on DC activation.[9]

Cell Culture:

- Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) by magneticactivated cell sorting (MACS) using CD14 microbeads.
- Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) for 5-6 days to generate immature monocyte-derived DCs (Mo-DCs).

Stimulation:

- Plate immature Mo-DCs in 96-well plates.
- \circ Stimulate cells for 18-24 hours with a TLR ligand (e.g., Poly(I:C) at 10 μg/mL or R-837 at 1 μg/mL) in the presence or absence of **succinate** (e.g., 500 μM).

Analysis:

 \circ Collect supernatant and measure cytokine concentrations (e.g., TNF- α , IL-1 β) using ELISA or a multiplex bead array assay.



 Analyze the expression of maturation markers (e.g., CD83, CD86, HLA-DR) on the cell surface by flow cytometry.

Succinate's Role in T Cell Function

The influence of **succinate** on T cells is multifaceted, with evidence supporting both immunosuppressive and pro-inflammatory roles.

Inhibition of Effector Function

Exposure of activated human CD4+ and CD8+ T cells to high concentrations of **succinate** has been shown to suppress their effector functions. This includes a reduction in degranulation and a broad inhibition of cytokine secretion, including the critical anti-tumor cytokine IFN-γ.[4][20] This suggests that in tumor microenvironments where **succinate** can accumulate, it may contribute to an immunosuppressive landscape.

Promotion of Pro-Inflammatory Lineages

In contrast, studies focusing on intracellular metabolic pathways have shown that genetic deficiency in SDH leads to **succinate** accumulation and a lower α-ketoglutarate/**succinate** ratio.[21] This metabolic state was found to promote the differentiation of T cells into proinflammatory Th1 and Th17 lineages.[4][18][21] In a model of experimental autoimmune uveitis, the **succinate**-SUCNR1 axis was shown to enhance Th1/Th17 cell frequencies and their production of IFN-y and IL-17A.[4][18]

Enhancement of T Cell Stemness

Recent research has uncovered a novel role for **succinate** in preserving the fitness of CD8+ T cells. Sustained exposure to **succinate** was found to promote the survival of CD8+ T cells and facilitate the generation and maintenance of a stem-like subpopulation.[22] These **succinate**-conditioned T cells displayed superior long-term persistence and tumor-clearing capacity, highlighting a potential therapeutic application for **succinate** in T cell-based immunotherapies. [22]

Quantitative Data: Succinate's Effect on T Cell Function

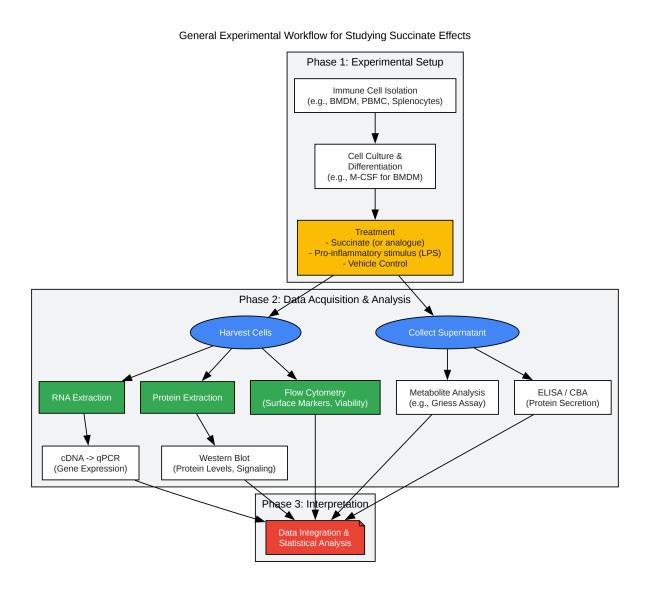


Cell Type	Condition	Succinate Concentrati on	Effect	% Change	Reference
Human CD4+ T cells	Activated (72h)	1 mM	↓ IFN-γ Secretion	~50% reduction	[20]
Human CD8+ T cells	Activated (72h)	1 mM	↓ IFN-y Secretion	~40% reduction	[20]
Human CD8+ T cells	Activated (72h)	1 mM	↓ Degranulatio n (CD107a)	~30% reduction	[20]
Mouse CD4+ T cells	Th1 Polarization	Cell- permeable succinate	↑ IFN-y+ cells	Enhanced differentiation	[21]
Mouse CD4+ T cells	Th17 Polarization	Cell- permeable succinate	↑ IL-17+ cells	Enhanced differentiation	[21]

General Experimental Workflow

Investigating the role of **succinate** in immune cell function typically follows a structured workflow, from initial cell culture and treatment to multi-level analysis of the cellular response.





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Caption: A typical workflow for investigating **succinate**'s immunomodulatory effects.



Conclusion and Future Directions

Succinate is a pleiotropic metabolic signal that plays a crucial and complex role in regulating the activity of macrophages, dendritic cells, and T cells. Its ability to act both intracellularly via HIF-1α and extracellularly via SUCNR1 allows it to fine-tune immune responses in a highly context-dependent manner. This dual functionality makes the **succinate** signaling axis a compelling target for therapeutic intervention in a range of diseases characterized by immune dysregulation, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3] [4][23]

For drug development professionals, targeting the **succinate**-SUCNR1 axis with specific agonists or antagonists presents a promising strategy.[4][24] However, the disparate effects observed across different immune cells and inflammatory contexts underscore the need for targeted therapeutic approaches. Future research should focus on elucidating the precise molecular switches that determine whether **succinate** signaling results in a pro- or anti-inflammatory outcome in specific tissues and disease states. A deeper understanding of these mechanisms will be essential for harnessing the therapeutic potential of modulating **succinate** pathways to treat human diseases.

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